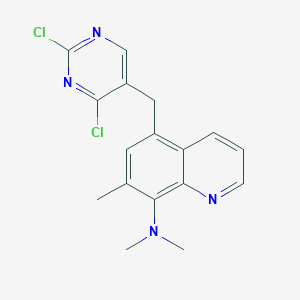
2,4-Dichloro Baquiloprim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro Baquiloprim is a diaminopyrimidine derivative that acts as a dihydrofolate-reductase inhibitor. This compound is known for its synergistic action with sulphonamides and is primarily used in veterinary medicine to treat respiratory and gastrointestinal infections in cattle and swine .
Vorbereitungsmethoden
The preparation of 2,4-Dichloro Baquiloprim involves several synthetic routes. One common method starts with m-toluidine as the initial raw material, followed by a Skraup reaction, nitration, and nitroreduction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,4-Dichloro Baquiloprim undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro Baquiloprim has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for accurate data analysis.
Biology: The compound’s inhibitory action on dihydrofolate reductase makes it a valuable tool in studying enzyme inhibition and metabolic pathways.
Wirkmechanismus
2,4-Dichloro Baquiloprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides. As a result, the compound effectively halts the replication of bacteria, making it a potent antibacterial agent . The molecular targets and pathways involved include the folate synthesis pathway and the bacterial DNA replication machinery.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro Baquiloprim can be compared with other diaminopyrimidine derivatives such as trimethoprim and pyrimethamine. While all these compounds inhibit dihydrofolate reductase, this compound is unique in its specific structure and the presence of chlorine atoms, which may contribute to its distinct pharmacokinetic properties . Similar compounds include:
Trimethoprim: Another dihydrofolate reductase inhibitor used in both human and veterinary medicine.
Pyrimethamine: Primarily used as an antimalarial agent.
Eigenschaften
Molekularformel |
C17H16Cl2N4 |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine |
InChI |
InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
ICNMKOPWWYAHIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



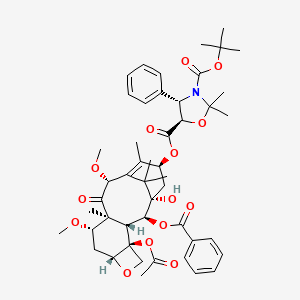
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
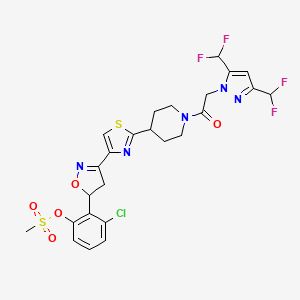



![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
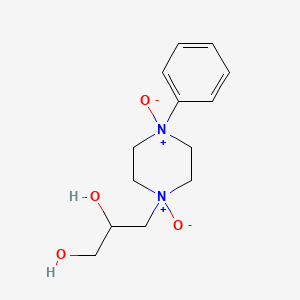
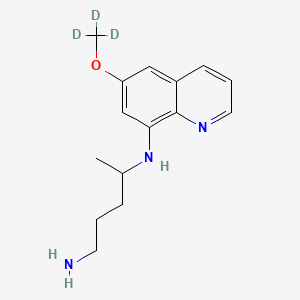
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)

